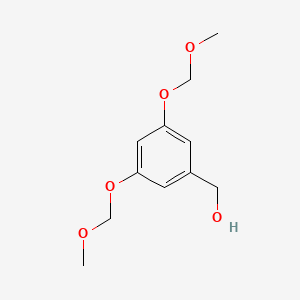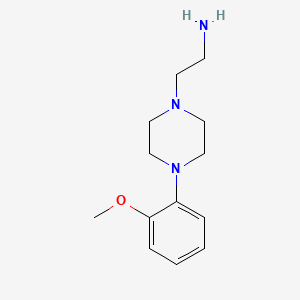
Plumbane, acetoxytripropyl-
Vue d'ensemble
Description
Plumbane, acetoxytripropyl- is an organometallic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of Plumbane, acetoxytripropyl- is not well understood, but it is believed to involve the disruption of bacterial cell membranes. The compound has been shown to have significant antimicrobial properties, and it is believed that these properties are due to the disruption of bacterial cell membranes, which ultimately leads to bacterial death.
Effets Biochimiques Et Physiologiques
Plumbane, acetoxytripropyl- has been shown to have significant biochemical and physiological effects. The compound has been shown to have significant antimicrobial properties, and it has been used in various studies to investigate the effects of Plumbane, acetoxytripropyl- on bacterial growth and survival. Additionally, Plumbane, acetoxytripropyl- has been shown to have potential as a catalyst in various chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Plumbane, acetoxytripropyl- in lab experiments is its significant antimicrobial properties. The compound has been shown to be effective against a wide range of bacteria, making it a valuable tool for investigating the effects of antimicrobial agents on bacterial growth and survival. However, one of the main limitations of Plumbane, acetoxytripropyl- is its potential toxicity. The compound is toxic to humans and animals, and caution should be taken when handling and using the compound in lab experiments.
Orientations Futures
There are several future directions for research on Plumbane, acetoxytripropyl-. One potential direction is the investigation of the compound's potential as a catalyst in various chemical reactions. Additionally, further research is needed to better understand the mechanism of action of Plumbane, acetoxytripropyl- and its potential applications in antimicrobial therapy. Finally, more research is needed to investigate the potential toxicity of the compound and to develop safe handling and usage protocols for lab experiments.
Applications De Recherche Scientifique
Plumbane, acetoxytripropyl- has been extensively studied for its potential applications in scientific research. The compound has been shown to have significant antimicrobial properties and has been used in various studies to investigate the effects of Plumbane, acetoxytripropyl- on bacterial growth and survival. Additionally, Plumbane, acetoxytripropyl- has been investigated for its potential use as a catalyst in various chemical reactions.
Propriétés
IUPAC Name |
tripropylplumbyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7.C2H4O2.Pb/c3*1-3-2;1-2(3)4;/h3*1,3H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXGDVRBHWSCMI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Pb](CCC)(CCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157686 | |
| Record name | Plumbane, acetoxytripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Plumbane, acetoxytripropyl- | |
CAS RN |
13266-07-4 | |
| Record name | Tripropylplumbyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13266-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropyllead acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013266074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plumbane, (acetyloxy)tripropyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Plumbane, acetoxytripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Plumbane, acetoxytripropyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPROPYLLEAD ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NH6AI40YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




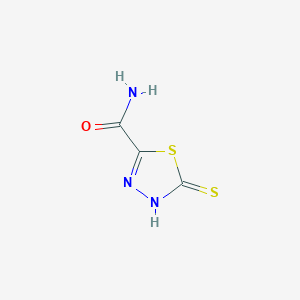

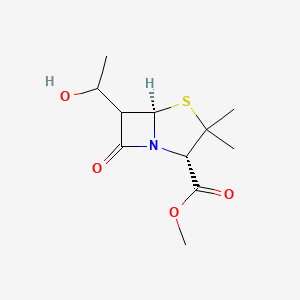
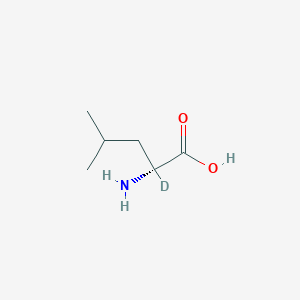
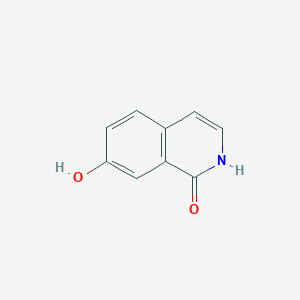
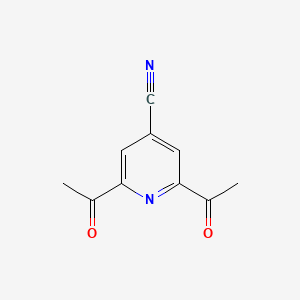
![[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1626888.png)
![Dimethyl [(methylsulfanyl)methyl]phosphonate](/img/structure/B1626890.png)

![6-Methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1626894.png)
